Magnesium acetylacetonate

Description

Significance of Beta-Diketones in Coordination Chemistry

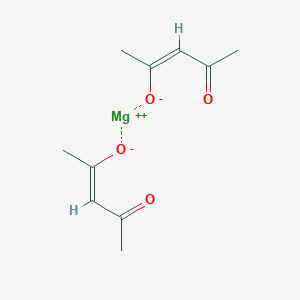

Beta-diketones, such as acetylacetone (B45752), are pivotal ligands in coordination chemistry. researchgate.net Their ability to exist in keto-enol tautomerism allows for the deprotonation of the enol form to produce the acetylacetonate (B107027) anion (acac⁻). magritek.com This anion acts as a bidentate chelating ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. ontosight.aicymitquimica.comwikipedia.orgresearchgate.net This chelation effect imparts considerable stability to the resulting metal complexes. alfachemic.com The versatility of β-diketonate ligands is demonstrated by their capacity to form stable complexes with a vast array of metal ions, which are often soluble in organic solvents. wikipedia.orgamericanelements.com These characteristics make them valuable as catalysts, catalyst precursors, and building blocks for advanced materials. researchgate.netontosight.ai

Overview of Magnesium(II) Coordination Compounds in Contemporary Research

Magnesium, an alkaline earth metal, typically exists in a +2 oxidation state and is known for forming a diverse range of coordination compounds. nih.govsioc-journal.cn While historically overshadowed by transition metal complexes, magnesium(II) coordination chemistry is a burgeoning field. mdpi.com Research interest is driven by magnesium's high abundance, low cost, and minimal toxicity. acs.org Magnesium is a crucial element in biological systems, famously being the central metal ion in chlorophyll. ncert.nic.in Contemporary research explores magnesium complexes for applications in catalysis, polymer science, and as precursors for materials. acs.orgnih.govmdpi.com The coordination environment around the Mg²⁺ ion, including the types of ligands and the resulting geometry, dictates the compound's properties and potential applications. nih.govresearchgate.net

Scope of Academic Inquiry into Magnesium Acetylacetonate Chemistry and Applications

Academic inquiry into this compound spans its fundamental chemical properties and its practical applications. Researchers focus on developing efficient synthetic routes and thoroughly characterizing its structure using spectroscopic and crystallographic methods. Investigations into its physicochemical properties, such as solubility and thermal stability, are crucial for its use as a precursor in materials science, particularly for the deposition of magnesium oxide (MgO) thin films. mocvd-precursor-encyclopedia.deresearchgate.net Furthermore, its role as a catalyst or co-catalyst in various organic transformations and polymerization reactions is an active area of study. mcc-hamburg.deamericanelements.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14024-56-7 |

|---|---|

Molecular Formula |

C10H14MgO4 |

Molecular Weight |

222.52 g/mol |

IUPAC Name |

magnesium;(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; |

InChI Key |

AKTIAGQCYPCKFX-SYWGCQIGSA-L |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Mg+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |

Other CAS No. |

14024-56-7 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Acetylacetonate Complexes

Direct Synthesis Approaches

Direct synthesis represents the most conventional and widely employed route for preparing magnesium acetylacetonate (B107027). These methods are predicated on the acid-base reaction between a magnesium source and acetylacetone (B45752) (acacH), which acts as a weak acid due to its active methylenic hydrogen. quickcompany.ingoogle.com

A primary and straightforward method for synthesizing magnesium acetylacetonate involves the direct reaction of magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃) with acetylacetone. google.comsmolecule.com The underlying principle of this acid-base reaction is the interaction between the basic magnesium compound and the acidic proton of acetylacetone, leading to the formation of the this compound chelate and water or carbon dioxide as byproducts. quickcompany.ingoogle.com This approach is valued for its simplicity and for yielding high-purity products. quickcompany.in

The general reaction can be represented as:

MgO + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂ + H₂O

Mg(OH)₂ + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂ + 2 H₂O

MgCO₃ + 2 C₅H₈O₂ → Mg(C₅H₇O₂)₂ + H₂O + CO₂

Often, the reaction yields the dihydrate form of the complex, Mg(C₅H₇O₂)₂·2H₂O. smolecule.comgoogle.com

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates and product isolation. Both aqueous and non-aqueous solvents are utilized.

Aqueous Media: Water is a common solvent for these reactions, particularly when starting with magnesium salts like magnesium chloride hexahydrate to first precipitate magnesium hydroxide. quickcompany.ingoogleapis.com The subsequent reaction of the freshly prepared magnesium hydroxide with acetylacetone can be performed in an aqueous medium. google.com A patent describes a process where magnesium hydroxide or oxide reacts with acetylacetone in water to form this compound dihydrate. google.com

Ethanol (B145695): Ethanol is another frequently used solvent. smolecule.com One method involves mixing magnesium oxide or carbonate with acetylacetone in ethanol. The dihydrate product typically crystallizes upon cooling and evaporation of the solvent. smolecule.com

Other Solvents: While ethanol and water are common, other organic solvents can also be employed. The solubility of this compound in organic solvents like acetone (B3395972), methanol, and DMSO is a key property, while it is insoluble in water and hexane. unn.edu.ngontosight.ai

The selection of the solvent system is often dictated by the solubility of the starting magnesium precursor and the desired final product form.

To enhance the reaction rate between the magnesium precursor and acetylacetone, reflux conditions are often employed. smolecule.com Heating the reaction mixture to the boiling point of the solvent and maintaining it under reflux ensures a sustained, elevated temperature, which can overcome activation energy barriers and drive the reaction towards completion.

A British patent describes a method involving refluxing a magnesium compound (oxide, hydroxide, or carbonate) with an excess of acetylacetone or its solution in an inert solvent. google.com However, this method has been noted for being slow and resulting in poor yields, alongside higher energy and solvent consumption. google.com Despite these drawbacks, refluxing remains a standard technique in many laboratory-scale preparations to ensure complete reaction.

The molar ratio of reactants is a crucial parameter in the synthesis of this compound. Precise stoichiometric control is essential for achieving high yields and purity, minimizing unreacted starting materials and the formation of byproducts. quickcompany.ingoogle.com

An improved process emphasizes reacting a stoichiometric amount of acetylacetone with the corresponding metal hydroxide, hydrated oxide, or oxide. google.comjustia.com This approach is presented as more economical and environmentally benign, avoiding the need for excess acetylacetone and subsequent removal steps. google.comjustia.com The reaction is often exothermic, which can sometimes eliminate the need for external heating. googleapis.com

Conversely, some procedures intentionally use an excess of acetylacetone. For instance, one method describes the reaction of magnesium hydroxide with a molar excess of acetylacetone (a molar ratio of 6:1 for acetylacetone to magnesium hydroxide) in an aqueous medium. google.com In such cases, the excess reagent helps to shift the reaction equilibrium towards the product side, ensuring complete conversion of the magnesium precursor. google.comwikipedia.org

Table 1: Comparison of Synthetic Conditions for Direct Synthesis

| Parameter | Method 1: Stoichiometric | Method 2: Excess Acetylacetone |

| Mg Precursor | Mg(OH)₂, MgO, MgCO₃ quickcompany.ingoogle.com | Mg(OH)₂ google.com |

| Reactant Ratio | Stoichiometric amount of acacH google.com | Molar excess of acacH (e.g., 6:1) google.com |

| Solvent | Water or no solvent quickcompany.ingoogle.com | Water google.com |

| Temperature | 20 to 75°C, often exothermic googleapis.comjustia.com | Reflux conditions may be applied google.com |

| Advantages | High purity, economical, environmentally benign quickcompany.ingoogle.com | Drives reaction to completion google.comwikipedia.org |

| Disadvantages | May require careful control of pH google.com | Requires removal of excess reagent google.com |

Electron-Transfer Reactions in Synthesis Pathways

While less common for Group 2 metals like magnesium, which have a stable +2 oxidation state, the concept of electron-transfer (redox) reactions has been developed for synthesizing metal acetylacetonates (B15086760). google.comgoogle.com This methodology is particularly relevant for transition metals that can exist in multiple oxidation states, such as manganese. wikipedia.orggoogle.com In these syntheses, acetylacetone can act as a reducing agent in addition to its role as a ligand. google.com

A patent outlines a general methodology where a metal in a higher oxidation state reacts with acetylacetone, which reduces the metal ion to a lower oxidation state while forming the complex. google.comgoogle.com Although magnesium is listed among the many metals to which this process could apply, specific examples for magnesium are not detailed, as it does not have a readily accessible higher oxidation state to be reduced. google.comgoogle.comwipo.int The primary pathway for magnesium remains the acid-base reaction.

Mechanochemical Activation Techniques in Complex Formation

Mechanochemical synthesis, which uses mechanical energy from grinding or milling to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional solution-based methods. rsc.orgresearchgate.net This technique can lead to the formation of materials with distinct properties, such as high defect concentrations and nanocrystallinity. researchgate.net

Research has demonstrated that mechanochemical activation can be used to produce polymeric acetylacetonates of several metals, including magnesium. scientific.net In one study, the formation of polymeric this compound was investigated under conditions of mechanochemical activation, followed by condensation in boiling toluene. scientific.net This process resulted in the formation of polymeric chelates with a layered structure and molecular weights in the range of 3000–5000 Da. scientific.net The use of ball milling to activate magnesium metal for the synthesis of Grignard reagents is another example of mechanochemistry involving magnesium, highlighting its potential to activate the metal for subsequent reactions. rsc.orgcardiff.ac.uk

Synthesis of Mixed-Ligand this compound Complexes

Mixed-ligand complexes of this compound are compounds where the magnesium ion is coordinated to an acetylacetonate (acac) ligand and at least one other different type of ligand. These complexes are of interest as they can exhibit modified properties, such as volatility and stability, which are crucial for applications like chemical vapor deposition.

Ligand exchange reactions provide a straightforward route to mixed-ligand this compound complexes. This method involves reacting this compound with another magnesium complex containing a different ligand or with a free ligand that can displace one of the acetylacetonate groups.

With Dipivaloylmethanate (dpm or thd):

A notable example is the formation of the mixed-ligand complex this compound-dipivaloylmethanate, Mg(acac)(thd). This complex can be synthesized through a ligand exchange reaction between this compound, Mg(acac)₂, and magnesium bis(dipivaloylmethanate), Mg(thd)₂. electrochem.org The reaction can be represented as:

Mg(acac)₂ + Mg(thd)₂ ↔ 2 Mg(acac)(thd)

The formation of the mixed-ligand complex has been confirmed by mass spectrometry. electrochem.org This new complex demonstrates improved thermal properties compared to its parent compounds, with a total weight loss of 98% in the temperature range of 150-250°C, which is higher than that of Mg(acac)₂ (88%). electrochem.org The vapor phase over Mg(acac)(thd) consists of dimeric molecules, [Mg(acac)(thd)]₂, and the standard enthalpy of sublimation was determined to be 147 ± 12 kJ/mol. electrochem.org Mechanically activated solid-phase synthesis is another method developed for preparing the mixed-ligand complex [Mg(thd)(acac)]. researchgate.net

With Tetramethylethylenediamine (TMEDA):

The adduct [Mg(acac)₂(TMEDA)] is formed by reacting this compound with N,N,N',N'-tetramethylethylenediamine (TMEDA). The synthesis is typically carried out in a non-polar solvent like n-hexane or toluene. researchgate.netnih.gov The resulting product is a monomeric complex where the central magnesium atom is octahedrally coordinated by two chelating acetylacetonate ligands and one chelating TMEDA ligand. researchgate.netresearchgate.net This type of complex is valuable as a starting material for creating other organometallic and coordination compounds. nih.gov

Reaction Conditions for [M(acac)₂(TMEDA)] Synthesis (General for M=Mn, Fe, Zn) nih.gov

Reactants: [M(acac)₂(H₂O)₂] and TMEDA

Solvent: Toluene

Temperature: 323 K (50°C)

Time: 2 hours

Recrystallization: n-hexane at 248 K (-25°C)

Heteroleptic complexes contain more than one type of ligand. The targeted synthesis of heteroleptic magnesium(II) beta-diketonates aims to create specific complexes with tailored properties by carefully selecting the ligands. This allows for fine-tuning of characteristics like volatility, thermal stability, and solubility, which are critical for applications such as precursors for Metal-Organic Chemical Vapour Deposition (MOCVD). electrochem.orgresearchgate.net

Novel heteroleptic magnesium complexes have been successfully synthesized using 1-dimethylamino-2-methylpropan-2-olate (dmamp) and various β-diketonate ligands, including acetylacetonate (acac). nih.govrsc.org The resulting complex, [Mg(dmamp)(acac)]₂, exists as a dimer where the magnesium atoms are in a five-coordinate state with a distorted trigonal bipyramidal geometry. nih.govrsc.org

Gas-phase ligand exchange reactions have also been investigated to form novel heteroleptic species. For instance, the mixed-ligand product [Mg(acac)(eeac)]⁺ (where eeac is ethyl acetoacetate) was formed and identified through mass spectrometry following the co-sublimation of hetero-metal precursors. nih.gov

Table 1: Examples of Synthesized Heteroleptic Magnesium Complexes

| Complex Formula | Ligands | Synthetic Approach | Reference |

| [Mg(acac)(thd)] | acetylacetonate, dipivaloylmethanate | Ligand Exchange | electrochem.org |

| [Mg(acac)₂(TMEDA)] | acetylacetonate, tetramethylethylenediamine | Adduct Formation | researchgate.net |

| [Mg(dmamp)(acac)]₂ | acetylacetonate, 1-dimethylamino-2-methylpropan-2-olate | Targeted Synthesis | nih.govrsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the production process. This involves evaluating existing protocols and optimizing reaction conditions to improve sustainability. ed.govresearchgate.net

The environmental soundness of a synthetic process can be assessed using green chemistry metrics. ed.gov For metal acetylacetonates, this involves analyzing factors such as the choice of solvents, the atom economy of the reaction, and the hazardous nature of the reagents and byproducts. researchgate.netksu.edu.sa The use of metal acetylacetonates themselves is sometimes considered a green alternative to other metal salts in certain applications, like the aqueous synthesis of metal-organic frameworks (MOFs), due to their stability and solubility. researchgate.net

Optimizing reaction conditions is a key strategy for enhancing the sustainability of this compound synthesis. This can involve several approaches:

Solvent Choice: Replacing volatile and toxic organic solvents with greener alternatives like water or even performing the reaction under solvent-free conditions significantly improves the environmental profile. univpancasila.ac.id Water has been used as a reaction medium for the magnesium(II) acetylacetonate-catalyzed synthesis of pyrazolidine-3,5-dione (B2422599) derivatives. researchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using microwave or ultrasonic irradiation instead of conventional heating, aligns with green chemistry principles. univpancasila.ac.id

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. ksu.edu.sa

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities can reduce waste and improve efficiency. This compound itself can act as a catalyst in certain organic reactions. researchgate.net

One study on the synthesis of manganese(III) acetylacetonate optimized conditions by varying reaction time and temperature to maximize yield and conversion, demonstrating a practical approach to improving sustainability. hep.com.cn For instance, increasing the reaction temperature from 45°C to 75°C decreased the percentage of unreacted manganese, improving the reaction's efficiency. hep.com.cn Such optimization strategies are directly applicable to the synthesis of this compound to reduce its environmental footprint.

Coordination Chemistry and Structural Elucidation of Magnesium Acetylacetonate Systems

Ligand Chelation and Coordination Geometry

The acetylacetonate (B107027) anion (acac), derived from the deprotonation of acetylacetone (B45752), acts as a bidentate ligand. wikipedia.org This means that it binds to the central magnesium(II) ion through two of its atoms, specifically the two oxygen atoms of its carbonyl groups. cymitquimica.com This chelation results in the formation of a stable six-membered ring, a common feature in metal acetylacetonate complexes. wikipedia.org The formation of these chelate rings is a strong driving force in the synthesis of magnesium acetylacetonate. google.com The delocalized π-system within the chelate ring contributes to the stability of the complex. wikipedia.org

In many of its complexes, the magnesium(II) ion adopts an octahedral coordination geometry. This is achieved when the magnesium center is surrounded by six donor atoms. In the case of simple this compound, this can be accomplished through the coordination of two acetylacetonate ligands and two additional solvent molecules, such as water, resulting in a formula like [Mg(acac)₂(H₂O)₂]. The anhydrous form can exist as a polymer where oxygen atoms of the acetylacetonate ligands of one magnesium center coordinate to an adjacent magnesium ion to achieve an octahedral environment.

For instance, in the complex bis(acetylacetonato-κ²O,O′)(N,N,N′,N′-tetramethylethylenediamine-κ²N,N′)magnesium(II), the central magnesium(II) atom is surrounded by two chelating acetylacetonate ligands and one chelating tetramethylethylenediamine (TMEDA) ligand, resulting in a nearly octahedral coordination sphere. iucr.orgresearchgate.net Similarly, other co-ligands can lead to the formation of octahedral complexes. researchgate.netresearchgate.net

While octahedral geometry is common, other coordination numbers and geometries are possible depending on steric and electronic factors. For example, in the gas phase, this compound has been found to have a different structure. researchgate.net

The introduction of additional ligands, known as co-ligands, can significantly alter the coordination sphere of the magnesium ion and lead to the formation of more complex structures, including supramolecular assemblies. These co-ligands can be neutral molecules like water, pyridine, or bidentate amines, or they can be other anionic ligands. iucr.orggla.ac.uk

Furthermore, co-ligands can facilitate the formation of extended networks through non-covalent interactions like hydrogen bonding or van der Waals forces, leading to supramolecular assemblies. gla.ac.uk For instance, the interaction of polyphenylsiloxane with this compound results in polymeric structures. pleiades.online The choice of co-ligand can direct the assembly of these structures, leading to materials with specific dimensionalities and properties.

Structural Characterization Techniques

The precise arrangement of atoms in this compound and its derivatives is determined using various analytical methods, with X-ray diffraction being the most definitive.

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the three-dimensional structure of crystalline compounds at the atomic level. This method has been instrumental in elucidating the molecular structures of this compound and its adducts.

For the adduct [Mg(acac)₂(TMEDA)], single-crystal X-ray diffraction revealed a monomeric complex with a nearly octahedral geometry around the magnesium(II) atom. iucr.org The analysis provides precise bond lengths and angles, confirming the bidentate coordination of both the acetylacetonate and TMEDA ligands. Similarly, the structures of other adducts, such as those with 2,2′-bipyridine and 1,10-phenanthroline, have been determined, showing that they are isostructural with their zinc analogues. iucr.org

The data obtained from single-crystal X-ray diffraction, including unit cell dimensions, bond distances, and bond angles, are crucial for understanding the coordination chemistry of this compound.

Table 1: Selected Crystallographic Data for [Mg(C₅H₇O₂)₂(C₆H₁₆N₂)] iucr.org

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.3569 (4) |

| b (Å) | 12.0191 (6) |

| c (Å) | 9.9472 (5) |

| β (°) | 115.153 (2) |

| Volume (ų) | 903.34 (8) |

| Z | 2 |

Table 2: Selected Bond Lengths for [Mg(C₅H₇O₂)₂(C₆H₁₆N₂)] iucr.org

| Bond | Length (Å) |

| Mg—O1 | 2.0340 (8) |

| Mg—O2 | 2.0620 (8) |

| Mg—N1 | 2.2274 (10) |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases of materials. nih.gov It is particularly useful for characterizing bulk samples and ensuring phase purity. uchicago.edu In the context of this compound, PXRD can be used to confirm the formation of the desired crystalline product and to identify any crystalline impurities. mdpi.com

The technique involves directing X-rays at a powdered sample and measuring the scattering pattern. The resulting diffractogram, a plot of intensity versus the scattering angle (2θ), is a fingerprint of the crystalline material. nih.gov By comparing the experimental PXRD pattern with reference patterns from databases like the ICDD-PDF2, one can identify the crystalline phases present in the sample. nih.gov A good match between the experimental and reference patterns, with peak shifts typically less than 0.2° in 2θ, confirms the identity of the crystalline form. nih.gov

PXRD has been employed to study the products of reactions involving this compound, for example, in the investigation of its interaction with polyphenylsiloxane. pleiades.online It is also a crucial tool for quality control, ensuring the authenticity and purity of synthesized this compound and its derivatives. nih.gov For instance, studies have shown its effectiveness in analyzing dietary supplements containing magnesium compounds. nih.gov

Polymeric and Extended Structures Involving this compound

The ability of the acetylacetonate ligand to bridge metal centers, or the introduction of additional functional groups onto the acetylacetonate backbone, allows for the formation of polymeric and extended structures of this compound. These structures can range from one-dimensional chains to two-dimensional layered materials, exhibiting unique structural features and properties.

Formation of Polychelates and Polymeric Acetylacetonates (B15086760)

The synthesis of polymeric this compound, often referred to as a polychelate, has been achieved through methods such as mechanochemical activation followed by condensation. researchgate.netgrafiati.com This process involves the initial mechanical treatment of this compound, which can induce solid-state transformations and create activated sites. Subsequent heating, for instance in boiling toluene, promotes condensation reactions where individual this compound units link together to form polymeric chains. researchgate.netgrafiati.com

Research has shown that mechanochemical activation is a key step in facilitating the polymerization of otherwise stable mononuclear magnesium chelates. scientific.net While this compound is relatively stable, this method allows for the formation of polymeric species. researchgate.netgrafiati.comscientific.net The resulting polymeric materials are characterized by significantly higher molecular weights compared to the monomeric precursor.

The morphology of these magnesium-based polychelates has been investigated, revealing the formation of spherical particles. researchgate.netgrafiati.com The size of these particles can vary, typically falling within the range of 100 to 700 nanometers. researchgate.netgrafiati.com Gel chromatography studies of the soluble fractions of these polymeric products have indicated molecular weights in the range of 3000–5000 Da. researchgate.netgrafiati.com

Table 1: Properties of Polymeric this compound

| Property | Value | References |

| Synthesis Method | Mechanochemical activation followed by condensation in boiling toluene | researchgate.netgrafiati.com |

| Molecular Weight (soluble fraction) | 3000–5000 Da | researchgate.netgrafiati.com |

| Morphology | Spherical particles | researchgate.netgrafiati.com |

| Particle Size | 100–700 nm | researchgate.netgrafiati.com |

Layered Polymer Structures in this compound Derivatives

The extension of this compound chemistry into layered polymeric structures has been explored through two primary strategies: the polymerization of the parent compound and the use of functionalized acetylacetonate ligands.

Investigations into the polymeric materials formed via mechanochemical activation have revealed the presence of a layered polymer structure. researchgate.netgrafiati.com X-ray diffractometry data from these studies have been used to calculate the cross-section areas of the polymer chains and the volumes of coherent scattering regions, providing evidence for an ordered, albeit not fully crystalline, layered arrangement. researchgate.netgrafiati.com The interaction of polyphenylsiloxane with magnesium carbonate under mechanochemical activation has also been shown to produce mesomorphic layered polymers containing magnesium. scientific.net

A more deliberate approach to forming layered structures involves the use of acetylacetonate ligands that have been modified to include additional coordinating groups. For example, a derivative of acetylacetone, 3-cyanoacetylacetonate (acacCN), has been used to synthesize a magnesium-containing building block, [Mg(acacCN)₂(H₂O)₂]. rsc.orgnih.gov This complex can then be linked with other metal ions, such as silver(I), to create bimetallic coordination polymers. rsc.orgnih.gov In these systems, the magnesium ion is typically coordinated by three of the cyanoacetylacetonate ligands, and the nitrile groups of these ligands then coordinate to the silver ions, creating extended networks. rsc.orgnih.gov The dimensionality of these networks is highly dependent on the solvent used during crystallization. Different solvents can lead to the formation of either two-dimensional (2D) layered structures or three-dimensional (3D) frameworks. rsc.orgnih.gov

In a related system, bis(3-acetyl-2,4-pentanedionato-O2,O3)magnesium(II) has been shown to form an extended layer structure. psu.edu In this compound, the magnesium center is octahedrally coordinated. The ligands act as ditopic linkers, chelating to one magnesium ion and using another oxygen atom to coordinate to an adjacent magnesium center. This bridging results in the formation of a layered polymer. psu.edu

Table 2: Examples of Layered Structures from this compound Derivatives

| Precursor/Ligand | Linker/Method | Resulting Structure | Key Features | References |

| This compound | Mechanochemical activation/condensation | Layered polychelate | Spherical particles (100-700 nm), evidence of layering from XRD | researchgate.netgrafiati.com |

| [Mg(acacCN)₂(H₂O)₂] | Ag(I) ions | 2D layered or 3D network | Solvent-dependent topology, nitrile groups bridge metal centers | rsc.orgnih.gov |

| Bis(3-acetyl-2,4-pentanedionato-O2,O3)magnesium(II) | Self-assembly | Extended layer structure | Octahedral Mg(II), ligands act as ditopic linkers | psu.edu |

Spectroscopic and Computational Investigations of Magnesium Acetylacetonate

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the structural details of coordination compounds. For magnesium acetylacetonate (B107027), these methods reveal the nature of the metal-ligand bonds and the delocalization of electrons within the chelate ring. The complementary nature of IR and Raman spectroscopy is essential for a comprehensive vibrational analysis, as different selection rules govern the activity of vibrational modes in each technique. acs.orgspectroscopyonline.com

The FT-IR spectrum of magnesium acetylacetonate exhibits several characteristic absorption bands that are sensitive to the coordination of the acetylacetonate ligand to the magnesium ion. When the acetylacetonate anion (acac⁻) chelates to a metal, the vibrational frequencies of its C=O and C=C bonds are significantly altered compared to the free ligand. In the spectrum of Mg(acac)₂, strong bands observed in the 1600-1500 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations. scientific.net This indicates a delocalized π-electron system within the chelate ring, where the bond order of the C-O and C-C bonds becomes intermediate between a single and a double bond. Other notable bands in the mid-IR region include those arising from methyl group deformations and C-H bending modes. unn.edu.ng Studies have also investigated the far-infrared region to understand the metal-oxygen bonding. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. A particularly significant feature in the Raman spectrum of Mg(acac)₂ is a very strong band observed at approximately 414 cm⁻¹. researchgate.netresearchgate.net This band, which is weak or absent in the IR spectrum, is assigned to the totally symmetric Mg-O stretching mode. The high intensity of this symmetric stretch in the Raman spectrum is a classic example of the technique's sensitivity to vibrations that involve a significant change in polarizability. acs.org Other bands in the Raman spectrum correspond to ligand-based vibrations, such as C-CH₃ deformations and ring deformation modes.

The assignment of vibrational modes in this compound, particularly those involving the metal-oxygen bonds and the chelate ring, has been refined through density functional theory (DFT) calculations. researchgate.net These computational studies support the assignment of the strong Raman band at 414 cm⁻¹ to the symmetric Mg-O stretching vibration. researchgate.netresearchgate.net The corresponding antisymmetric Mg-O stretching mode is found at a higher frequency.

Analysis of the vibrational spectra reveals a strong coupling between the various modes within the chelated ring. researchgate.net Key vibrational bands associated with the coupled metal-oxygen and ring modes have been identified. For instance, bands around 1021 cm⁻¹, 664 cm⁻¹, 569 cm⁻¹, and 414 cm⁻¹ are considered characteristic of the chelated ring structure, involving contributions from C-C stretching, C-CH₃ stretching, and Mg-O stretching motions. researchgate.net The position of the M-O vibrational bands in metal acetylacetonates (B15086760) is generally sensitive to the mass and ionic radius of the metal ion.

Interactive Table 1: Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

| ~1612 | FT-IR | C=O Stretching | scientific.net |

| ~1518 | FT-IR | C=C Stretching | scientific.net |

| ~1405 | FT-IR | CH₃ Asymmetric Deformation | scientific.net |

| ~1263 | FT-IR | C-CH₃ Stretching + C-H Bending | scientific.net |

| ~1021 | FT-IR / Raman | C-C-C Bending + CH₃ Rocking | scientific.netresearchgate.net |

| ~919 | FT-IR | C-H Out-of-plane Bending | iucr.org |

| ~664 | FT-IR / Raman | Ring Deformation + ν(Mg-O) | researchgate.net |

| ~569 | FT-IR / Raman | Ring Deformation | researchgate.net |

| ~424-414 | FT-IR / Raman | ν(Mg-O) Symmetric Stretch | scientific.netresearchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another indispensable tool for characterizing the structure of diamagnetic complexes like this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's electronic environment.

The ¹H NMR spectrum of this compound is relatively simple, reflecting the symmetry of the chelated ligand. The spectrum typically shows two main signals: one for the methine proton (γ-proton) on the chelate ring's central carbon and another for the methyl protons. In a deuterated solvent like benzene-d₆ (for an adduct like [Mg(acac)₂(TMEDA)]), the methine proton (CH) appears as a singlet around δ 5.27 ppm, while the methyl protons (CH₃) resonate as a singlet at approximately δ 1.76 ppm. iucr.org The chemical shifts can vary depending on the solvent used. cdnsciencepub.com The observation of single, sharp resonances for the methine and methyl groups confirms that the two acetylacetonate ligands are magnetically equivalent in solution on the NMR timescale.

The ¹³C NMR spectrum provides further insight into the carbon framework of the coordinated ligand. For a related adduct in benzene-d₆, three distinct resonances are observed. iucr.org The carbonyl carbon (C=O) signal appears significantly downfield, around δ 190.3 ppm. The central methine carbon (CH) of the chelate ring is observed at approximately δ 99.2 ppm. The methyl carbon (CH₃) signal appears upfield at about δ 27.7 ppm. iucr.org These chemical shifts are characteristic of the delocalized electronic structure of the acetylacetonate chelate ring, where the carbonyl and methine carbons have an electronic character that is intermediate between sp² and sp³ hybridization.

Interactive Table 2: NMR Spectroscopic Data for a this compound Adduct

Note: Data is for [Mg(acac)₂(TMEDA)] in C₆D₆, which serves as a close reference for the acetylacetonate ligand environment.

| Nucleus | Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | CH (methine) | ~5.27 | iucr.org |

| ¹H | CH₃ (methyl) | ~1.76 | iucr.org |

| ¹³C | C=O (carbonyl) | ~190.3 | iucr.org |

| ¹³C | CH (methine) | ~99.2 | iucr.org |

| ¹³C | CH₃ (methyl) | ~27.7 | iucr.org |

Electronic Spectroscopy and Ligand Field Effects

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, like other metal acetylacetonates, is characterized by intense absorption bands in the ultraviolet region, primarily arising from transitions within the acetylacetonate (acac) ligand. These transitions are generally of the π → π* and n → π* type. bspublications.netscribd.com The π → π* transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital within the delocalized system of the chelate ring. The n → π* transitions, which are typically less intense, involve the promotion of an electron from a non-bonding orbital (largely located on the oxygen atoms) to an anti-bonding π* orbital. bspublications.net

In metal acetylacetonate complexes, the coordination of the ligand to the metal ion can influence the energy of these transitions. For instance, the intense band observed around 290 nm in many metal acetylacetonates is generally assigned to a π → π* transition. scribd.com Another significant transition, often observed at longer wavelengths (around 340-350 nm), can be attributed to a charge transfer from the metal d-orbitals to the ligand's π* orbitals (d → π). scribd.com However, in the case of magnesium, a d⁰ metal ion, such d → π transitions are not possible. Therefore, the observed bands in the UV-Vis spectrum of this compound are predominantly due to intra-ligand electronic transitions.

Studies on mixed ligand complexes involving this compound have also utilized UV-Vis spectroscopy to confirm the formation of new species. researchgate.net The shifts in the absorption bands compared to the parent homoleptic complexes provide evidence for the altered electronic environment of the ligands upon forming a mixed ligand complex.

Mass Spectrometry for Molecular Identification and Vapor Phase Analysis

Mass spectrometry is a crucial technique for the molecular identification of this compound and for analyzing its behavior in the vapor phase. The mass spectrum of this compound provides information about the molecular weight of the parent ion and its fragmentation pattern, which is characteristic of the compound's structure. chemicalbook.com The primary ion observed in the mass spectrum corresponds to the molecular ion [Mg(acac)₂]⁺.

Investigations into the thermal decomposition of this compound vapor have employed mass spectrometry to identify the gaseous products formed during the process. scispace.com These studies are particularly relevant for applications like Chemical Vapor Deposition (CVD), where metal acetylacetonates are used as precursors. scispace.com The analysis of the gas phase composition at different temperatures reveals the mechanism of thermolysis. scispace.com

Furthermore, mass spectrometry has been instrumental in confirming the existence of mixed ligand complexes containing this compound. electrochem.org The observation of ions corresponding to the mixed ligand species in the mass spectrum provides definitive evidence of their formation. electrochem.org For instance, in a study of a mixed ligand complex of this compound and magnesium dipivaloylmethanate, the mass spectrum showed the presence of [Mg(acac)(thd)]⁺ ions, confirming the formation of the new complex. electrochem.org The temperature dependence of the ion currents can also provide insights into the sublimation behavior of these complexes. electrochem.org

Theoretical and Computational Chemistry Approaches

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization

Ab initio and Density Functional Theory (DFT) calculations are powerful computational tools for investigating the molecular structure of this compound. researchgate.netmpie.deaps.org These methods allow for the optimization of the molecular geometry to find the most stable conformation and to calculate various structural parameters such as bond lengths and bond angles. The results from these calculations can be compared with experimental data, for example, from gas-phase electron diffraction. researchgate.net

DFT calculations, using functionals like B3LYP, have been successfully employed to study the structure of this compound. researchgate.netacs.org Different basis sets, such as 6-31G, 6-311G, and 6-311++G**, can be used to refine the accuracy of the calculations. researchgate.net These theoretical studies provide detailed insights into the coordination environment of the magnesium ion and the geometry of the acetylacetonate ligands. For instance, calculations can determine the precise Mg-O bond lengths and the O-Mg-O bond angles within the chelate ring.

Computational studies have also been used to investigate the structure of related manganese acetylacetonate complexes, providing a basis for understanding the electronic structure and bonding in these types of compounds. acs.orgdiva-portal.org

Vibrational Frequency Calculations and Spectral Simulation

Theoretical calculations, particularly using DFT, are extensively used to compute the vibrational frequencies of this compound and to simulate its infrared (IR) and Raman spectra. researchgate.netresearchgate.netscience.gov The calculated harmonic vibrational frequencies, obtained at various levels of theory and with different basis sets (e.g., B3LYP with 6-311++G**), can be compared with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule. researchgate.net

The potential energy distribution (PED) analysis, derived from the DFT calculations, can further aid in the precise assignment of the vibrational modes. researchgate.net Such analyses help in understanding the contribution of different internal coordinates (like bond stretching and angle bending) to each normal mode of vibration. The simulation of IR and Raman intensities also helps in the interpretation of the experimental spectra. researchgate.net

Computational studies have also been applied to simulate the vibrational spectra of other metal acetylacetonates and related compounds, providing a broader understanding of the vibrational properties of these systems. science.govrsc.org

Analysis of HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap is a key aspect of understanding the electronic properties and reactivity of this compound. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgirjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

DFT calculations are employed to determine the energies of the HOMO and LUMO. researchgate.netscience.gov From these energies, various global reactivity descriptors can be calculated, such as:

Chemical Potential (μ): A measure of the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors provide a quantitative framework for understanding the reactivity of this compound. For example, a higher value of chemical potential suggests greater reactivity. semanticscholar.org These computational approaches have been applied to various metal complexes to predict their reactivity and stability. researchgate.netresearchgate.netacs.org

Table of Calculated Global Reactivity Descriptors for a Related System

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Note: The data in this table is for an imidazole (B134444) derivative and is presented for illustrative purposes to show the types of descriptors calculated. irjweb.com The specific values for this compound would require dedicated DFT calculations.

Atoms In Molecules (AIM) Analysis for Metal-Oxygen Bond Character

The nature of the bond between the magnesium ion and the oxygen atoms of the acetylacetonate (acac) ligands is a subject of significant theoretical interest. The Atoms In Molecules (AIM) theory provides a powerful framework for analyzing the electron density to characterize chemical bonds. researchgate.netresearchgate.net This method defines chemical properties based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

Theoretical studies employing AIM analysis have been conducted to elucidate the character of the Mg-O bonds in this compound. science.govresearchgate.net In AIM theory, the sign of the Laplacian of the electron density at a bond critical point (BCP) distinguishes between shared-shell (covalent) interactions, characterized by ∇²ρ(r) < 0, and closed-shell (ionic) interactions, where ∇²ρ(r) > 0. For the Mg-O bonds in Mg(acac)₂, calculations consistently show a positive value for the Laplacian and a relatively low electron density at the BCP.

These topological parameters indicate that the Mg-O bond is predominantly ionic in character. science.gov The interaction is classified as a closed-shell interaction, typical for bonds between electropositive metals and electronegative atoms like oxygen. Further analysis comparing a series of alkaline earth metal acetylacetonates (Be, Mg, Ca, Sr, Ba) has shown that the covalent nature of the metal-oxygen bond decreases significantly down the group from beryllium to barium, with magnesium fitting this trend. science.gov

Table 1: Typical AIM Topological Parameters for Metal-Oxygen Bonds

| Parameter | Interpretation for Ionic Bonds | Interpretation for Covalent Bonds |

|---|---|---|

| Electron Density (ρ) | Low value | High value |

| Laplacian (∇²ρ) | Positive (∇²ρ > 0) | Negative (∇²ρ < 0) |

| Bond Character | Closed-shell interaction | Shared-shell interaction |

This table provides a generalized interpretation of AIM parameters as specific calculated values for Mg(acac)₂ were not detailed in the provided search results, though their resulting characterization was.

Electronic Band Structure Calculations for Materials Applications

The electronic properties of this compound make it a compound of interest for applications in electronic devices, particularly as an interface layer. d-nb.info Calculations and experimental measurements, such as ultraviolet photoelectron spectroscopy (UPS), have been used to determine key electronic parameters that govern its function in these applications. d-nb.inforesearchgate.net

One of the most significant applications is its use as an electron-selective contact in n-type crystalline silicon (c-Si) solar cells. d-nb.inforesearchgate.net In this context, Mg(acac)₂ forms a heterocontact that facilitates the transport of electrons while blocking holes, a crucial property for efficient charge separation and collection in a solar cell. d-nb.info

The key electronic properties determined for Mg(acac)₂ thin films are its wide optical band gap, work function, and the alignment of its energy bands with adjacent materials like silicon. d-nb.inforesearchgate.net The optical band gap (E_g) has been measured at approximately 3.9 eV. d-nb.info The work function (Φ), which is the energy required to remove an electron from its surface, was determined to be 4.2 eV. d-nb.inforesearchgate.net Furthermore, the valence band maximum is located 3.8 eV below the Fermi level. d-nb.info

This combination of properties results in a favorable band alignment at the interface with n-type silicon. Specifically, there is a negligible conduction band offset, allowing for the free transport of electrons, and a large valence band offset of about 2.6 eV, which effectively blocks the transport of holes. d-nb.inforesearchgate.net This demonstrates the material's high electron selectivity, making it a promising component for creating efficient and stable dopant-free solar cells. d-nb.info

Table 2: Electronic Properties of this compound Thin Films

| Property | Value | Source |

|---|---|---|

| Optical Band Gap (E_g) | 3.9 eV | d-nb.inforesearchgate.net |

| Work Function (Φ) | 4.2 eV | d-nb.inforesearchgate.net |

| Valence Band Maximum (E_f - E_v) | 3.8 eV | d-nb.inforesearchgate.net |

| Valence Band Offset (ΔE_v) with n-type Si | ~2.6 eV | d-nb.inforesearchgate.net |

Advanced Applications of Magnesium Acetylacetonate in Materials Science

Catalysis and Catalytic Precursors

Magnesium acetylacetonate (B107027) serves as both a catalyst and a precursor to catalytic materials in a range of chemical transformations. Its effectiveness stems from the magnesium ion's Lewis acidity and the ability of the acetylacetonate ligands to stabilize the metal center.

Homogeneous Catalysis in Organic Synthesis

In homogeneous catalysis, magnesium acetylacetonate is soluble in the reaction medium, allowing for high catalytic activity and selectivity under mild conditions. It has proven to be an effective catalyst for various organic reactions.

One notable application is in multicomponent reactions, where multiple reactants combine in a single step to form a complex product. For instance, this compound has been successfully employed as a catalyst for the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives. researchgate.net This reaction proceeds with high yields in an aqueous medium, highlighting the catalyst's efficiency and environmental friendliness.

This compound also catalyzes Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgresearchgate.netadichemistry.com The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgadichemistry.com The Lewis acidic nature of the magnesium center in this compound is thought to activate the Michael acceptor, facilitating the nucleophilic attack.

Table 1: Examples of Homogeneous Catalytic Applications of this compound

| Reaction Type | Reactants | Product | Catalyst | Key Advantages |

| Multicomponent Reaction | Aldehydes, Diethyl malonate, Phenylhydrazine | Pyrazolidine-3,5-dione derivatives | This compound | High yields, environmentally friendly (water medium) |

| Michael Addition | Active methylene (B1212753) compounds, α,β-unsaturated carbonyls | 1,5-dicarbonyl compounds | This compound | Efficient C-C bond formation |

Heterogeneous Catalysis and Precursor Roles

While this compound itself is primarily used in homogeneous catalysis, it plays a crucial role as a precursor in the synthesis of heterogeneous catalysts. Heterogeneous catalysts are in a different phase from the reactants, offering advantages in terms of separation and reusability.

By impregnating a support material (e.g., silica (B1680970), alumina) with a solution of this compound followed by calcination, finely dispersed magnesium oxide (MgO) nanoparticles can be generated on the support surface. These MgO-based materials are effective solid base catalysts for a variety of reactions, including transesterification for biodiesel production and aldol (B89426) condensations. The use of this compound as a precursor allows for precise control over the size and distribution of the active MgO phase, which is critical for catalytic performance.

Applications in Polymerization Reactions (e.g., Olefins, Polyesters)

This compound has demonstrated utility as a co-catalyst or precursor in polymerization reactions. In the context of olefin polymerization, it can be used in conjunction with transition metal catalysts to produce polyolefins with specific properties. The magnesium compound can influence the activity of the primary catalyst and the microstructure of the resulting polymer.

Furthermore, metal acetylacetonates (B15086760), in general, are recognized for their catalytic activity in the ring-opening polymerization of cyclic esters to produce polyesters. While specific research focusing solely on this compound in this area is less common than for other metals like tin or zinc, its potential as a non-toxic catalyst for the synthesis of biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) is an area of growing interest.

Thin Film Deposition Technologies

The volatility and clean decomposition of this compound make it an excellent precursor for the deposition of magnesium-containing thin films, particularly magnesium oxide (MgO). MgO thin films are of significant technological importance due to their properties as a refractory material, a dielectric layer in electronic devices, and a buffer layer for the growth of other functional materials.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursor for Magnesium Oxide (MgO) Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films with precise control over thickness and composition. In this process, volatile precursor compounds are transported in the vapor phase to a heated substrate, where they decompose to form the desired film.

This compound is a well-suited MOCVD precursor for MgO for several reasons:

Volatility: It can be sublimed or evaporated at relatively low temperatures without decomposition.

Thermal Stability: It is stable enough to be transported to the substrate without premature reaction.

Clean Decomposition: It decomposes cleanly into MgO, with the organic byproducts being volatile and easily removed from the reaction chamber.

The MOCVD process using this compound typically involves heating the precursor to generate a vapor, which is then carried by an inert gas to the substrate. An oxidizing agent, such as oxygen or water vapor, is also introduced to facilitate the formation of MgO. The substrate temperature is a critical parameter that influences the crystallinity, morphology, and properties of the deposited MgO film.

Table 2: Typical MOCVD Parameters for MgO Deposition using this compound

| Parameter | Typical Range |

| Precursor Temperature | 150 - 250 °C |

| Substrate Temperature | 400 - 700 °C |

| Carrier Gas | Argon, Nitrogen |

| Oxidizing Agent | Oxygen, Water Vapor |

| Pressure | 1 - 100 Torr |

Spray Pyrolysis Deposition of MgO Thin Films

Spray pyrolysis is a cost-effective and scalable thin film deposition technique that is particularly well-suited for large-area coatings. The process involves spraying a solution containing the precursor onto a heated substrate. The solvent evaporates, and the precursor decomposes to form the desired thin film.

For the deposition of MgO thin films, a solution of this compound in a suitable organic solvent is prepared. This solution is then atomized to form fine droplets, which are directed towards the heated substrate. Upon contact with the hot surface, the solvent rapidly evaporates, and the this compound undergoes pyrolysis to form a layer of MgO.

The properties of the resulting MgO film, such as its thickness, uniformity, and microstructure, can be controlled by adjusting various process parameters, including the precursor concentration, solvent type, spray rate, substrate temperature, and nozzle-to-substrate distance. Spray pyrolysis offers a simpler and more economical alternative to MOCVD for applications where the stringent control of film properties is not as critical.

Nanomaterial Synthesis

The unique properties of this compound also make it a valuable precursor in the bottom-up synthesis of nanomaterials, including nanoparticles and ceramics.

Magnesium oxide (MgO) nanoparticles are of significant interest due to their applications in catalysis, biomedical fields, and as additives in refractory materials. mdpi.com this compound can be used in sol-gel methods to produce MgO nanoparticles. researchgate.net The process involves the hydrolysis and condensation of the precursor in a solvent, followed by a thermal treatment (calcination) to crystallize the MgO nanoparticles.

The sol-gel route offers control over particle size and morphology by adjusting parameters such as precursor concentration, pH, and calcination temperature. nih.gov While many studies utilize other magnesium salts like acetate (B1210297) or nitrate, the use of this compound is noted for its potential in achieving high-purity nanopowders. researchgate.netnih.gov The resulting nanoparticles typically exhibit a cubic crystal structure. mdpi.com

In the fabrication of advanced ceramics and glasses, this compound serves as a high-purity source of magnesium oxide. MgO is a crucial component in various ceramic formulations, such as magnesia-alumina-silica glass-ceramics, where it contributes to desirable properties like high mechanical strength and good electrical insulation. americanelements.comijrsset.org

The advantage of using an organometallic precursor like this compound is its ability to be homogeneously mixed at a molecular level with other precursors in a solution. Upon thermal decomposition, this mixture converts into a highly uniform mixed oxide. This "wet chemistry" approach avoids issues of incomplete mixing and impurities often associated with traditional solid-state reactions of powders. This leads to the formation of ceramics and glasses with superior homogeneity and performance characteristics. ijrsset.org

Metal-Organic Frameworks (MOFs) Research

This compound serves as a valuable precursor in the synthesis and functionalization of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. Its utility stems from its solubility in organic solvents and its role as a convenient source of magnesium ions (Mg²⁺).

In the construction of MOFs, this compound primarily functions as a source for the metallic building blocks, or nodes, of the framework. Metal acetylacetonate complexes are considered attractive and environmentally sound ("green") reagents for the aqueous synthesis of various MOFs. scispace.comresearchgate.net During the self-assembly process of MOF synthesis, the magnesium ion from the acetylacetonate complex coordinates with organic linker molecules, while the acetylacetonate ligands are typically displaced and washed away. This approach provides a reliable method for incorporating Mg²⁺ ions into the MOF structure. scispace.comresearchgate.net

The synthesis of magnesium-based MOFs (Mg-MOFs) is an active area of research due to the low density and high natural abundance of magnesium. otago.ac.nz Common methods for synthesizing these frameworks include hydrothermal and solvothermal techniques, where crystallization occurs in water or an organic solvent at elevated temperatures and pressures. rsc.orgnih.gov For instance, a novel three-dimensional Mg-MOF was successfully prepared via a solvothermal approach using MgCl₂ and 2,2′-bipyridine-4,4′-dicarboxylic acid in N,N-dimethylformamide (DMF). nih.gov The use of this compound as the metal precursor in such aqueous or solvent-based syntheses is a key strategy for producing high-yield, porous Mg-MOFs. scispace.comresearchgate.net

The inherent porosity of Mg-MOFs makes them excellent candidates for gas adsorption and storage applications. Their lightweight nature is particularly advantageous for increasing the gravimetric storage capacity of gases like hydrogen (H₂).

Hydrogen Adsorption: Research has shown that certain Mg-MOFs can selectively adsorb hydrogen. One study reported a hydrogen adsorption capacity of approximately 0.56% by weight at 77 K and 1 atm. rsc.orgresearchgate.net

Carbon Dioxide Adsorption: Mg-MOFs, particularly the well-studied Mg-MOF-74, exhibit high CO₂ adsorption capacities due to the presence of open metal sites that strongly interact with CO₂ molecules. e3s-conferences.org The performance of these materials can be further enhanced through functionalization. For example, modifying Mg-MOF-74 with amino groups led to a CO₂ saturation capacity of 3.9 mmol/g. eeer.orgeeer.org Post-synthetic functionalization with tetraethylenepentamine (B85490) (TEPA) increased the CO₂ uptake to 26.9 wt %, compared to 23.4 wt % for the original MOF, and improved stability under humid conditions. osti.gov Computational screening studies have also been employed to compare different metal versions of MOF-74, confirming the high potential of Mg-MOF-74 for carbon capture applications. e3s-conferences.org

Other Gas Adsorption: Beyond H₂ and CO₂, Mg-MOFs have shown selectivity for other gases. For example, Mg-MOF-74 has been investigated for its ability to adsorb toxic gases such as SO₂, NO, and NO₂, demonstrating its potential for use in sensors and purification systems. aip.org

| MOF Material | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| {[Mg₂(HL)₂(H₂O)₄]·H₂O}n | H₂ | ~0.56 wt% | 77 K, 1 atm | rsc.orgresearchgate.net |

| Mg-MOF-74 (unmodified) | CO₂ | 23.4 wt% | 25 °C | osti.gov |

| Amino-functionalized Mg-MOF-74 | CO₂ | 3.9 mmol/g | 303 K | eeer.orgeeer.org |

| TEPA-functionalized Mg-MOF-74 | CO₂ | 26.9 wt% | 25 °C | osti.gov |

Luminescent MOFs (LMOFs) are of great interest for applications in chemical sensing, bio-imaging, and optoelectronics. rsc.orgnih.gov In Mg-MOFs, the luminescence typically originates from the organic linkers rather than the magnesium ion itself, as Mg²⁺ has a closed-shell electronic configuration. The framework structure serves to organize these fluorescent linkers, sometimes leading to enhanced or altered emission properties compared to the free ligand.

One synthesized magnesium-based MOF demonstrated a strong blue fluorescent emission band centered at 480 nm when excited with ultraviolet light at 270 nm. rsc.orgresearchgate.net This intrinsic luminescence can be sensitive to the presence of other molecules, making these MOFs suitable for sensing applications.

The uniform and accessible active sites within MOFs make them promising materials for heterogeneous catalysis. acs.orgresearchgate.netoiccpress.commdpi.com Mg-MOFs have proven to be effective catalysts for base-catalyzed reactions, such as the aldol condensation, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. rsc.org

Studies have shown that Mg-MOFs can efficiently catalyze the aldol condensation of various aromatic aldehydes with ketones under environmentally friendly conditions. rsc.orgresearchgate.net A key advantage of using these materials is their heterogeneous nature, which allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of catalytic activity. acs.org This reusability is a major economic and environmental benefit in chemical manufacturing. acs.org

Polymer Science and Additives

This compound is a multifunctional additive in polymer science, where it is valued as an environmentally friendly alternative to traditional heavy-metal-based additives. belikechem.com

Its applications include serving as a heat stabilizer, particularly for polyvinyl chloride (PVC). In PVC compounding, β-diketone structures like acetylacetonate improve both initial color and long-term thermal stability by neutralizing hydrogen chloride released during degradation and replacing unstable allylic chloride atoms in the polymer chain. kanademy.com It is often used in calcium/zinc stabilizer systems to prevent discoloration during high-temperature processing. researchgate.netbelikechem.com

Furthermore, this compound functions as a catalyst, a resin cross-linking agent, and a hardening accelerator in various polymer systems. belikechem.com The ability of metal acetylacetonates to act as curatives or cross-linking agents has been explored in materials like chloroprene (B89495) rubber, where they promote the formation of a stable polymer network, enhancing the material's mechanical properties. nih.gov Its role as an additive can also extend to being a drying agent for paints and inks or as an additive for adhesives. belikechem.com

Application as Resin Cross-linking Agents

This compound serves as an effective catalyst for promoting the cross-linking of thermosetting resins, such as epoxy and cyanate (B1221674) ester systems. Cross-linking is the process of forming a three-dimensional polymer network from initially separate polymer chains, a crucial step that transforms the liquid resin into a hard, durable solid.

The functionality of this compound in this role stems from its nature as a latent catalyst. researchgate.netresearchgate.net The central magnesium ion acts as a Lewis acid, capable of coordinating with electron-rich groups present in the resin monomers, such as the oxygen atoms in epoxide rings or anhydride (B1165640) groups. researchgate.net This coordination polarizes the bond, making the ring more susceptible to nucleophilic attack by a co-reactant, such as an amine or another hydroxyl group. This catalytic action initiates the ring-opening polymerization process.

The general mechanism can be described as follows:

Coordination: The magnesium center of the Mg(acac)₂ complex interacts with an epoxy or anhydride group of the resin.

Activation: This interaction activates the monomer, facilitating its reaction with a curing agent or another monomer.

Propagation: A cascade of polymerization reactions ensues, leading to the formation of a highly cross-linked network.

The bonding strength between the magnesium ion and the acetylacetonate ligand is a critical factor influencing its catalytic activity. researchgate.net This chelate structure ensures that the catalyst remains relatively stable at room temperature, providing excellent latency and a long pot life for resin formulations. researchgate.net Upon heating, the complex becomes more active, initiating the cross-linking process at a desired temperature. This controlled reactivity is essential for advanced manufacturing processes where precise control over the curing profile is required. researchgate.net

Function as Resin Hardening Accelerators and Rubber Additives

Beyond facilitating cross-linking, this compound is also valued for its role as a hardening accelerator in resins and as a functional additive in certain polymer systems like polyvinyl chloride (PVC).

Resin Hardening Accelerators

As a hardening accelerator, this compound effectively reduces the time and temperature required for the curing of thermosetting resins. researchgate.net This acceleration is a direct result of its catalytic role in the cross-linking reaction. By lowering the activation energy of the polymerization, the curing process can proceed more rapidly and at lower temperatures. researchgate.net This is particularly advantageous in industrial applications as it can significantly shorten manufacturing cycle times and reduce energy consumption.

Metal acetylacetonates are recognized as effective latent accelerators for epoxy-anhydride resin systems, offering a broad range of curing latencies and final material properties. researchgate.netresearchgate.net Research into various metal acetylacetonates has demonstrated their ability to significantly lower the curing temperatures of different resin systems. For instance, studies on cyanate ester resins have shown that catalysts like copper acetylacetonate can reduce the curing temperature to below 200°C. mdpi.com While specific kinetic data for this compound is not as widely published as for some transition metals, its inclusion in the class of effective alkaline earth metal catalysts for epoxy curing is well-established. researchgate.net

Table 1: Comparative Catalytic Effects of Metal Acetylacetonates on Resin Curing

| Metal Acetylacetonate Catalyst | Resin System | Observed Effect | Key Research Finding |

|---|---|---|---|

| This compound | Epoxy-Anhydride | Effective latent catalyst, wide range of curing latency. | Identified as an effective catalyst with curing behavior related to the metal-ligand bond strength. researchgate.net |

| Copper Acetylacetonate | Bisphenol AF dicyanate | Significantly reduces curing temperature. | Addition of 0.3% catalyst by mass lowered the final curing temperature to below 190°C. mdpi.com |

| Manganese Acetylacetonate | Cyanate Ester-Epoxy | Lowers the activation energy of the curing reaction. | The catalyzed system showed a lower activation energy compared to the uncatalyzed system, enabling a more efficient cure. researchgate.net |

| Zinc Acetylacetonate | Epoxy-Anhydride (Vitrimer) | Acts as a transesterification catalyst. | Influences the curing process and subsequent reprocessing ability of vitrimers. nih.gov |

| Chromium Acetylacetonate | Epoxy-Anhydride | Particularly effective latent accelerator. | Evaluated as one of several highly effective catalysts for solventless epoxy-anhydride resins. researchgate.net |

Rubber Additives

In the context of polymer additives, this compound serves a distinct and important function as a co-stabilizer in polyvinyl chloride (PVC). kanademy.com PVC is notoriously susceptible to thermal degradation during high-temperature processing, where it releases hydrogen chloride (HCl). This process can cause discoloration and a loss of mechanical properties.

This compound helps to mitigate this degradation through two primary mechanisms:

Substitution of Labile Chlorine: During the initial stages of degradation, unstable allylic chlorine atoms are formed in the PVC chain. The acetylacetonate ligand can substitute these labile chlorines, creating a more stable bond and preventing the initiation of the "unzipping" degradation cascade. kanademy.com

Chelation of Metal Chlorides: When used in calcium-zinc stabilizer systems, zinc stearate (B1226849) reacts with HCl to form zinc chloride (ZnCl₂). This ZnCl₂ is a strong Lewis acid and can catalyze further, rapid degradation. This compound can chelate the ZnCl₂, sequestering it and preventing it from causing this accelerated decomposition. kanademy.com

Through these actions, this compound improves the initial color hold and enhances the long-term thermal stability of PVC products. kanademy.com This makes it a valuable component in formulations for rigid and flexible PVC applications where processing stability and product longevity are critical.

Mechanistic Insights and Reaction Pathways Involving Magnesium Acetylacetonate

Thermal Decomposition Mechanisms for Material Precursors

The thermal decomposition of magnesium acetylacetonate (B107027) is a critical process, particularly in its application as a precursor for the deposition of magnesium oxide (MgO) thin films. The decomposition pathway involves a series of complex, temperature-dependent steps, leading to the formation of both solid-state intermediates and volatile gaseous byproducts.

While a complete, universally agreed-upon mechanism for the thermal decomposition of magnesium acetylacetonate is still a subject of ongoing research, studies on analogous metal acetylacetonates (B15086760) and related magnesium compounds provide significant insights. For instance, the thermal decomposition of hafnium(IV) acetylacetonate has been shown to yield acetylacetone (B45752), acetone (B3395972), and other organic fragments as gaseous products. asianpubs.org Similarly, studies on cerium(III) acetylacetonate have identified acetone as a major volatile product. researchgate.net

Drawing parallels from the well-documented thermal decomposition of magnesium acetate (B1210297), it is plausible that the breakdown of this compound also proceeds through intermediate solid phases. The thermal analysis of magnesium acetate reveals a multi-step decomposition process, starting with dehydration, followed by the formation of magnesium oxalate (B1200264) and then magnesium carbonate, before ultimately yielding magnesium oxide at higher temperatures. semanticscholar.orgresearchgate.net X-ray diffraction analysis of the solid residues at different temperatures confirms the presence of these intermediates. semanticscholar.orgresearchgate.net

Table 1: Proposed Intermediates in the Thermal Decomposition of this compound and Analogous Compounds

| Precursor | Proposed Solid Intermediates | Final Solid Product |

| This compound | Magnesium Oxalate, Magnesium Carbonate (by analogy) | Magnesium Oxide |

| Magnesium Acetate | Anhydrous Magnesium Acetate, Magnesium Oxalate, Magnesium Carbonate | Magnesium Oxide |

The gaseous byproducts from the decomposition of the acetylacetonate ligands are expected to include acetylacetone, acetone, carbon dioxide, and various small hydrocarbon fragments. asianpubs.orgresearchgate.netresearchgate.net The exact composition of the gas phase is highly dependent on the decomposition temperature and the atmospheric conditions.

Coordination and Ligand Exchange Pathways in Solution and Solid State

The coordination chemistry of this compound is characterized by the bidentate nature of the acetylacetonate (acac) ligand, which coordinates to the magnesium ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgresearchgate.net This coordination imparts significant stability to the complex.

In solution , this compound can participate in ligand exchange reactions. The kinetics and mechanisms of such exchanges are crucial for understanding its reactivity in solution-based synthesis and catalysis. While specific kinetic data for this compound is limited, studies on other metal acetylacetonate complexes provide a framework for these processes. For example, the investigation of ligand exchange in other metal complexes often employs techniques like nuclear magnetic resonance (NMR) spectroscopy to monitor the exchange rates and elucidate the mechanism. magritek.com The exchange process can be influenced by factors such as the solvent, the concentration of the free ligand, and the presence of other coordinating species. nih.gov

Interactions with Substrates and Other Chemical Species in Deposition Processes

In deposition processes such as Chemical Vapor Deposition (CVD), the interaction of this compound with the substrate surface and other gas-phase species is fundamental to the growth and properties of the resulting thin film. The nature of the substrate, the presence of reactive gases, and the deposition temperature all play a crucial role in the surface chemistry.

The adsorption of the precursor molecule onto the substrate is the initial step in the film growth process. Studies on the deposition of metal-containing films from acetylacetonate precursors on silicon-based substrates suggest that the surface hydroxyl groups can play a significant role. For instance, the interaction of copper(II) acetylacetonate with a hydrogen-terminated silicon surface involves the abstraction of a surface hydrogen atom by the ligand to form acetylacetone as a byproduct, leading to the reduction of the metal center and its bonding to the surface. nih.gov A similar interaction with hydroxylated silica (B1680970) surfaces is anticipated for this compound, where the surface silanol (B1196071) groups (Si-OH) could facilitate the initial decomposition of the precursor. The reaction of Mg²⁺ with a silica surface in an aqueous environment has been shown to form magnesium hydroxide (B78521) and magnesium silicate (B1173343) species. researchgate.net

The composition of the carrier gas and the presence of co-reagents can significantly influence the deposition chemistry. For example, the use of oxygen as a carrier gas in the MOCVD of MgO from this compound is common to ensure the formation of the oxide film. The interaction of the precursor with oxygen at the heated substrate surface facilitates the complete removal of the organic ligands and the formation of the crystalline MgO phase. The properties of the deposited film can also be influenced by the choice of substrate material itself, with different substrates potentially leading to variations in film properties even under identical deposition conditions. bibliotekanauki.pl Furthermore, the presence of contaminants such as water can have a pronounced effect on the deposition process, potentially leading to changes in the film's composition and morphology.

Table 2: Factors Influencing the Interaction of this compound in Deposition Processes

| Factor | Influence |

| Substrate Type | Affects adsorption, nucleation, and potentially the crystal orientation and adhesion of the deposited film. Different substrates can have different surface functional groups. |

| Surface Chemistry | The presence of surface functional groups, such as hydroxyl groups on silica, can actively participate in the decomposition of the precursor. |

| Reactive Gases | Co-reagents like oxygen are often necessary to facilitate the complete oxidation of the organic ligands and form the desired metal oxide. |

| Contaminants | Species like water can alter the reaction pathways, potentially leading to the formation of hydroxides or affecting the film's microstructure. |

Analytical Methodologies and Influences in Chemical Analysis

Interferences and Enhancement Effects in Trace Element Determination

The primary role of a chemical modifier in GF-AAS is to mitigate interferences and, in some cases, enhance the analytical signal. However, the investigation into magnesium acetylacetonate (B107027) reveals a significant interference effect in the determination of certain trace elements, most notably vanadium.

The interference observed is a suppression of the analytical signal, which can lead to inaccurate quantification of the analyte. The study on vanadium determination demonstrated that the presence of magnesium acetylacetonate, whether intentionally added as a modifier or present as an additive in the sample matrix (such as in petroleum products), can negatively impact the accuracy of the results researchgate.netnih.govamericanelements.com.

The depressive effect of this compound on the vanadium signal was observed even in the presence of palladium, a commonly used and effective chemical modifier researchgate.netnih.govamericanelements.com. This indicates that the interference from this compound is robust and not easily overcome by the addition of other stabilizing agents.